molecular formula C12H9N3 B1311722 3-Phenylpyrazolo[1,5-a]pyrimidine CAS No. 394208-27-6

3-Phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1311722
CAS No.: 394208-27-6
M. Wt: 195.22 g/mol
InChI Key: KJOHSRIBNZCJNM-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that consists of a pyrazole ring fused to a pyrimidine ring with a phenyl group attached at the third position.

Biochemical Analysis

Biochemical Properties

3-Phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It acts as an inhibitor of several key enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its inhibition of PDEs affects the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways . The compound also interacts with various proteins and receptors, modulating their activity and contributing to its therapeutic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDKs and other key regulatory proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of CDKs and PDEs, inhibiting their enzymatic activity and disrupting normal cellular functions . By binding to these enzymes, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the levels of cyclic nucleotides by inhibiting PDEs, which in turn affects downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on CDKs and PDEs, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways, which can mitigate its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide metabolism and energy production . The compound interacts with enzymes such as phosphodiesterases, which regulate the levels of cyclic nucleotides, and kinases, which are involved in phosphorylation reactions . These interactions affect the overall metabolic flux within the cell, leading to changes in metabolite levels and energy production . Additionally, this compound can influence the expression of genes involved in metabolic pathways, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs, PDEs, and other target proteins . The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . Additionally, the localization of the compound within the cell can influence its stability and degradation, affecting its overall activity and function .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Properties

IUPAC Name

3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHSRIBNZCJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432181
Record name Pyrazolo[1,5-a]pyrimidine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394208-27-6
Record name Pyrazolo[1,5-a]pyrimidine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-phenylpyrazolo[1,5-a]pyrimidine a promising scaffold for drug development?

A: this compound derivatives have shown promising activity as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor []. This receptor is involved in the body's response to stress and is a potential target for treating anxiety and depression.

Q2: How does the structure of this compound contribute to its activity as a CRF1 antagonist?

A: Structure-activity relationship (SAR) studies have shown that modifications to the this compound core can significantly impact its CRF1 antagonist activity []. For example, introducing a weakly basic pyridine ring at the 3-position was found to improve water solubility and maintain potent binding affinity [].

Q3: Can you provide an example of a this compound derivative that has been explored clinically?

A: Compound 26h (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine), also known as NBI 30775/R121919, is a this compound derivative that exhibited good binding affinity for the human CRF1 receptor and showed efficacy in animal models of anxiety []. This compound advanced to clinical trials for major depressive disorder [].

Q4: Beyond CRF1 antagonism, what other biological activities have been explored for this compound derivatives?

A: Research has explored the potential of this compound derivatives as anti-tubercular agents, specifically targeting the enzyme decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) [].

Q5: How were this compound derivatives designed for targeting DprE1?

A: Researchers developed a pharmacophore model and virtually screened a chemical database to identify potential DprE1 inhibitors []. These hits served as leads for designing novel this compound-2,7(1H,4H)-dione derivatives [].

Q6: What computational chemistry approaches have been used to study this compound derivatives?

A: ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were performed on a series of this compound-2,7(1H,4H)-dione derivatives to assess their drug-like properties [].

Q7: Have any this compound derivatives shown promising anti-tubercular activity?

A: Yes, one of the synthesized this compound-2,7(1H,4H)-dione derivatives exhibited potent activity against Mycobacterium bovis [], highlighting the potential of this chemical class for anti-tuberculosis drug development.

Q8: What synthetic routes are commonly used to access this compound derivatives?

A: Several synthetic approaches have been reported, including the reaction of 3,5-diamino-4-phenylpyrazole with various 1,3-dicarbonyl compounds to afford 2-aminopyrazolo[1,5-a]pyrimidine derivatives []. Additionally, the reaction of phenylmalononitrile with hydrazine hydrate offers a route to the key intermediate 3,5-diamino-4-phenylpyrazole [].

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